3-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Description
The compound 3-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimido-indole derivative with a fused heterocyclic core. Its structure includes a pyrimidine ring fused to an indole system, substituted at position 3 with a 4-methylphenyl group and at position 2 with a sulfanyl-linked 2-oxo-piperidinylethyl side chain. The piperidine moiety may enhance solubility and binding affinity to biological targets, while the methylphenyl group contributes to hydrophobic interactions .
Properties
IUPAC Name |
3-(4-methylphenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O2S/c1-16-9-11-17(12-10-16)28-23(30)22-21(18-7-3-4-8-19(18)25-22)26-24(28)31-15-20(29)27-13-5-2-6-14-27/h3-4,7-12,25H,2,5-6,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGWJPKRFQDAEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methylphenyl)-2-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 358.43 g/mol
This compound contains a pyrimidoindole core linked to a piperidine moiety through a sulfanyl group, which is indicative of its potential biological interactions.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of similar compounds featuring piperidine and sulfanyl groups. For instance, derivatives with piperidine moieties have demonstrated moderate to strong antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.
Enzyme Inhibition
The compound's structural features suggest potential enzyme inhibitory activities:
- Acetylcholinesterase (AChE) Inhibition : Compounds with similar structures have shown significant inhibition of AChE, which is crucial for treating conditions like Alzheimer’s disease. For example, some derivatives exhibited IC50 values in the micromolar range .
- Urease Inhibition : Urease inhibitors are valuable in treating urinary infections. Compounds bearing sulfamoyl functionalities have been reported to possess strong urease inhibitory activity .
Antioxidant Activity
Research indicates that derivatives of this compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage in various diseases .
Case Studies
- Study on Piperidine Derivatives :
-
Molecular Docking Studies :
- In silico docking studies have been conducted to predict the binding affinity of the compound to various biological targets, suggesting strong interactions with active sites of enzymes like AChE and urease. These studies provide insights into the compound's mechanism of action at the molecular level .
Data Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following compounds share structural similarities with the target molecule, differing primarily in substituents on the phenyl ring, the sulfanyl-linked side chain, or the heterocyclic core:
Computational and Experimental Insights
- Similarity Analysis : Tools like SwissSimilarity () and CANDO () highlight that structural modifications alter proteomic interaction signatures, affecting target selectivity and off-target risks. For example, the target compound’s piperidine group may interact with amine-binding enzymes (e.g., kinases), while azepane derivatives show divergent profiles .
- Docking Studies: notes that even minor changes (e.g., methyl to methoxy) significantly alter docking scores due to steric and electronic effects. The target compound’s methylphenyl group likely optimizes binding pocket occupancy compared to bulkier substituents .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized?
The compound’s core structure suggests a multi-step synthesis involving heterocyclic coupling and sulfur-based substitutions. A one-pot approach using catalytic p-toluenesulfonic acid (as in ) could be adapted for analogous pyrimidoindole systems. Key steps include:
- Coupling reactions : Thiourea or thiol derivatives may facilitate sulfanyl group incorporation.
- Catalyst selection : Acidic conditions (e.g., p-toluenesulfonic acid) enhance cyclization efficiency .
- Purification : Column chromatography or recrystallization (using solvents like DCM/hexane) ensures purity. Optimization via Design of Experiments (DoE) methodologies (e.g., flow chemistry, as in ) can systematically evaluate temperature, stoichiometry, and catalyst loading.
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- ¹H/¹³C NMR : Assigns aromatic protons (e.g., 4-methylphenyl group) and confirms sulfanyl/piperidinyl substituents. Discrepancies in peak splitting may indicate rotational isomerism .
- Mass spectrometry (HRMS) : Validates molecular weight and detects byproducts (e.g., incomplete substitution).
- HPLC-PDA : Quantifies purity (>95%) and identifies polar impurities (e.g., unreacted intermediates) .
Q. How can computational models predict physicochemical properties relevant to drug discovery?
Tools like SwissADME or MOE calculate:
- Lipophilicity (LogP) : Impacts membrane permeability (target: <5).
- Topological polar surface area (TPSA) : Predicts blood-brain barrier penetration (ideal: <90 Ų).
- Bioavailability : Assesses solubility and metabolic stability (e.g., piperidine rings may reduce first-pass metabolism) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental solubility/bioavailability data?
- Experimental validation : Perform kinetic solubility assays in PBS (pH 7.4) and simulated intestinal fluid.
- Cocrystal engineering : Co-formers like succinic acid improve solubility (e.g., ’s use of crystallography to guide modifications).
- Metabolic profiling : Liver microsome assays identify unstable motifs (e.g., sulfanyl groups prone to oxidation) .
Q. How can X-ray crystallography or DFT studies address structural ambiguities in this compound?
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., confirms the 2-oxoethylsulfanyl group’s conformation) .
- DFT calculations : Compare experimental vs. theoretical NMR chemical shifts to detect conformational flexibility (e.g., piperidine ring puckering) .
- Disorder modeling : For dynamic groups (e.g., methylphenyl rotation), refine occupancy factors in crystallographic data .
Q. What methodologies assess the compound’s interaction with biological targets (e.g., enzymes, receptors)?
- Surface plasmon resonance (SPR) : Measures binding kinetics (KD, kon/koff) to targets like kinases or GPCRs.
- Docking simulations : Use AutoDock Vina to prioritize binding poses, guided by piperidine’s basic nitrogen for hydrogen bonding .
- Functional assays : cAMP/GTPγS assays for receptor activation/inhibition (e.g., ’s approach for fluorinated analogs).
Experimental Design & Data Analysis
Q. How to design stability studies under varying pH and temperature conditions?
- Forced degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and UV light (photolytic).
- HPLC-MS monitoring : Track degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
- Kinetic modeling : Calculate activation energy (Ea) for degradation pathways using Arrhenius plots .
Q. What statistical approaches are suitable for optimizing synthetic yield and reproducibility?
- Response surface methodology (RSM) : Models interactions between variables (e.g., catalyst concentration, reaction time).
- Principal component analysis (PCA) : Identifies critical factors affecting yield (e.g., ’s flow chemistry optimization) .
- Batch-to-batch analysis : Use control charts (e.g., Shewhart) to monitor purity and yield variability .
Notes on Evidence-Based Answers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
